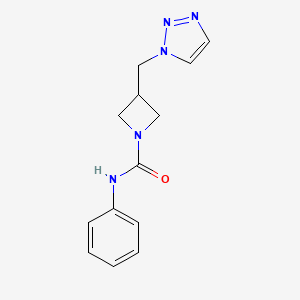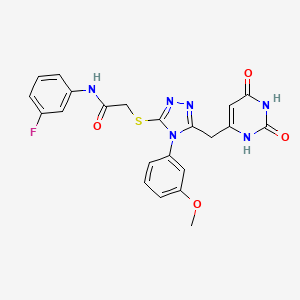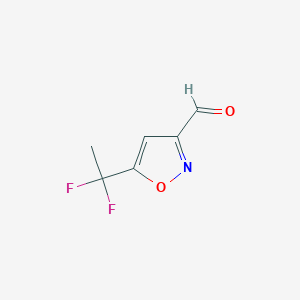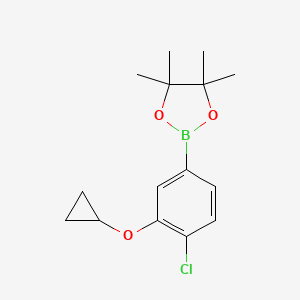![molecular formula C9H11N3S B2643985 5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol CAS No. 929973-63-7](/img/structure/B2643985.png)
5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol is a chemical compound with the molecular formula C9H11N3S and a molecular weight of 193.27 . It is primarily used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3S/c1-5-7-4-10-11-9(13)8(7)6(2)12(5)3/h4H,1-3H3,(H,11,13) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
The compound 5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol and its derivatives have been studied for their potential in antimicrobial activities. The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to derivatives with varying antimicrobial activities, was explored by Bayrak et al. (2009). The study revealed that all compounds screened exhibited good to moderate activity, highlighting the potential of these compounds in antimicrobial applications (Bayrak et al., 2009).
Chemopreventive Applications
In the context of cancer chemoprevention, Navamal et al. (2002) synthesized compounds as alternative precursors to the major metabolite of oltipraz, a known cancer chemopreventive agent. The study delved into the chemical competence of these compounds in the presence of biological thiols, shedding light on their potential as chemopreventive agents (Navamal et al., 2002).
Experimental and Computational Studies in Synthesis
The research by Menges et al. (2013) focused on the design and synthesis of pyrrolotriazepine derivatives, presenting a comprehensive experimental and computational study. This work underscores the significance of these compounds in various chemical syntheses and their potential applications (Menges et al., 2013).
Tautomeric Properties and Applications
Jones and Whitmore (2006) explored the tautomeric properties of pyrrolyl substituted pyridazine compounds, providing insights into the effects of the pyrrolyl substituent on electron densities and tautomeric equilibria. This study is pivotal in understanding the chemical behavior and potential applications of these compounds in various scientific fields (Jones & Whitmore, 2006).
Water Oxidation and Catalysis
The study by Zong and Thummel (2005) on a new family of Ru complexes, involving pyrrolo[3,4-d]pyridazine-1-thiol derivatives, highlighted their potential in catalyzing water oxidation. This research contributes significantly to the field of catalysis and offers a pathway for exploring the utility of these compounds in environmental and industrial applications (Zong & Thummel, 2005).
Propriétés
IUPAC Name |
5,6,7-trimethyl-2H-pyrrolo[3,4-d]pyridazine-1-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-5-7-4-10-11-9(13)8(7)6(2)12(5)3/h4H,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAGVWQSFFPINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC(=S)C2=C(N1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2643902.png)
![2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2643906.png)

![8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2643915.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2643917.png)
![5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2643918.png)

![6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile](/img/structure/B2643923.png)

![(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643925.png)